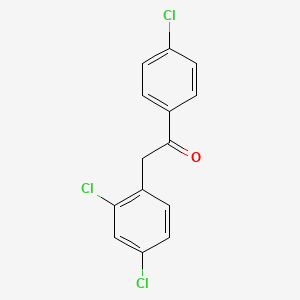

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Description

Nomenclature and Identification Parameters

The compound 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone possesses multiple systematic names that reflect its structural organization and chemical classification. The International Union of Pure and Applied Chemistry name for this compound is this compound, which clearly indicates the positioning of chlorine substituents on both aromatic rings. Alternative nomenclature includes 4'-Chloro-2-(2,4-dichlorophenyl)acetophenone, which emphasizes the acetophenone structural motif with specific chlorine substitution patterns.

The Chemical Abstracts Service registry number for this compound is 654682-18-5, providing a unique identifier for database searches and chemical documentation. The compound also carries several depositor-supplied synonyms including 4'-Chlorophenyl-2,4-dichlorobenzyl ketone and (2,4-Dichlorobenzyl)-(4-chlorophenyl)-ketone, which describe the ketone linkage between the two distinct aromatic systems. Additional identification codes include the Distributed Structure-Searchable Toxicity Substance Identifier DTXSID40343084 and the corresponding Distributed Structure-Searchable Toxicity Compound Identifier DTXCID00294164.

The molecular formula C14H9Cl3O indicates the presence of fourteen carbon atoms, nine hydrogen atoms, three chlorine atoms, and one oxygen atom, resulting in a molecular weight of 299.6 grams per mole. This molecular composition reflects the substitution of three hydrogen atoms with chlorine atoms across the two aromatic rings, significantly influencing the compound's physical and chemical properties. The systematic naming convention follows established protocols for describing substituted aromatic ketones, ensuring consistency in chemical literature and databases.

Molecular Structure and Conformational Analysis

The molecular structure of this compound exhibits a central ethanone linkage connecting two chlorine-substituted benzene rings with distinct substitution patterns. The 4-chlorophenyl moiety contains a single chlorine substituent in the para position relative to the ketone attachment point, while the 2,4-dichlorophenyl group features chlorine atoms in both the ortho and para positions relative to the methylene attachment. This asymmetric substitution pattern creates unique steric and electronic environments that influence the compound's conformational preferences and reactivity.

The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl provides a linear description of the molecular connectivity, highlighting the ketone functionality and chlorine positioning. The International Chemical Identifier string InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 offers a standardized representation that includes stereochemical and connectivity information. The corresponding International Chemical Identifier Key QKJIFHFYZXQGIA-UHFFFAOYSA-N serves as a compressed identifier for database searches and chemical informatics applications.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-carbon bond connecting the ketone to the 2,4-dichlorophenyl ring. The presence of chlorine substituents introduces steric constraints that influence the preferred dihedral angles between the aromatic rings and the central ketone functionality. Electronic effects arising from the electron-withdrawing nature of chlorine atoms affect the distribution of electron density across the molecule, influencing both the carbonyl stretching frequency and the chemical shifts observed in nuclear magnetic resonance spectroscopy.

The three-dimensional structure demonstrates significant influence from halogen-halogen interactions and halogen-aromatic interactions that can stabilize specific conformational arrangements. The ortho-chlorine substituent on the 2,4-dichlorophenyl ring creates additional steric hindrance that restricts free rotation and favors specific orientations relative to the ketone functionality. These structural features contribute to the compound's unique chemical and physical properties, distinguishing it from other halogenated aromatic ketones.

Structural Verification Techniques

Nuclear magnetic resonance spectroscopy serves as a primary technique for structural verification of this compound, providing detailed information about the chemical environment of individual atoms within the molecule. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the aromatic protons on both chlorinated benzene rings, with chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents. The methylene protons connecting the ketone to the 2,4-dichlorophenyl ring appear as a distinct signal, typically observed as a singlet due to the lack of adjacent protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The carbonyl carbon exhibits a characteristic downfield shift consistent with ketone functionality, while the aromatic carbons show splitting patterns and chemical shifts that reflect the influence of chlorine substitution. The methylene carbon bridging the ketone and the dichlorophenyl ring displays a unique chemical shift that confirms the proposed connectivity pattern.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak at mass-to-charge ratio 299 corresponds to the calculated molecular weight, while characteristic fragment ions result from loss of chlorine atoms and aromatic ring cleavages. High-resolution mass spectrometry enables precise determination of the molecular formula by measuring exact masses with sufficient accuracy to distinguish between possible elemental compositions.

Liquid chromatography coupled with mass spectrometry serves as both an analytical and confirmatory technique, providing retention time data that reflects the compound's polarity and interaction with stationary phases. The high-performance liquid chromatography purity determination indicates greater than 95% purity for synthesized samples, confirming the identity and quality of the compound. Gas chromatography analysis offers additional verification through retention time comparison with authentic standards and provides complementary fragmentation patterns through electron impact ionization.

Crystallographic Studies

Crystallographic analysis of structurally related compounds provides valuable insights into the solid-state organization and intermolecular interactions of halogenated aromatic ketones similar to this compound. Studies of analogous oxadiazole derivatives containing chlorophenyl substituents reveal characteristic dihedral angles between aromatic rings and central heterocyclic units, with values typically ranging from 6 to 7 degrees. These small dihedral angles indicate relatively planar molecular conformations that facilitate effective orbital overlap and electronic conjugation across the aromatic systems.

Crystal packing analysis demonstrates the importance of halogen bonding interactions in stabilizing the three-dimensional lattice structure. Chlorine atoms participate in intermolecular contacts that contribute to crystal stability, with halogen-hydrogen distances falling within the range expected for weak hydrogen bonding interactions. The crystal structure reveals undulating ribbon arrangements formed through carbon-hydrogen to nitrogen hydrogen bonding, creating extended networks that influence the compound's physical properties and thermal behavior.

Hirshfeld surface analysis quantifies the relative contributions of different intermolecular contacts to the overall crystal packing stability. Hydrogen-carbon interactions account for approximately 18% of the total surface contacts, while hydrogen-hydrogen interactions contribute 17% to the overall intermolecular interaction profile. Hydrogen-chlorine contacts represent 16.6% of the surface interactions, highlighting the significant role of halogen atoms in determining crystal packing arrangements. Additional contributions include hydrogen-oxygen interactions at 10.4%, hydrogen-nitrogen contacts at 8.9%, and hydrogen-sulfur interactions at 5.9%.

The crystallographic data reveals unit cell parameters and space group information that characterize the solid-state organization of related halogenated aromatic compounds. Monoclinic and triclinic crystal systems are commonly observed for compounds containing multiple chlorine substituents, with specific space groups determined by the molecular symmetry and intermolecular interaction patterns. Single crystal diffraction studies conducted at controlled temperatures provide accurate bond lengths, bond angles, and atomic displacement parameters that validate theoretical calculations and structural predictions.

Thermal analysis of crystalline samples indicates melting points and thermal decomposition patterns that reflect the strength of intermolecular interactions and crystal lattice stability. The presence of multiple chlorine substituents generally increases melting points compared to unsubstituted analogs, consistent with enhanced intermolecular interactions and more stable crystal packing arrangements. These crystallographic findings contribute to understanding the relationship between molecular structure and solid-state properties for this class of halogenated aromatic ketones.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJIFHFYZXQGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343084 | |

| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654682-18-5 | |

| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Lithium Hexamethyldisilazane (LiHMDS) Mediated Reaction

This method involves the reaction of trimethylsiloxy 4-chlorophenylacetonitrile with 2,4-dichlorobenzyl chloride in the presence of lithium hexamethyldisilazane (LiHMDS) as a strong base in tetrahydrofuran (THF) solvent.

- LiHMDS (32 g) is dissolved in 245 mL THF at 0 °C.

- 40 g of (4-chlorophenyl)((trimethylsilyl)oxy)acetonitrile is added slowly at -78 °C.

- 32.64 g of 2,4-dichlorobenzyl chloride is then added.

- The reaction mixture is allowed to warm to ambient temperature and stirred overnight.

- Hydrolysis is performed using 170 mL of 3N hydrochloric acid solution.

- The organic phase is separated, evaporated, and then extracted with dichloromethane (DCM).

- The organic layer is washed with 2N sodium hydroxide and evaporated.

- The product crystallizes from pentane, yielding 38.6 g of this compound with a melting point of 119 °C.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Yield/Remarks |

|---|---|---|---|---|

| Deprotonation | LiHMDS in THF | 0 °C to -78 °C | Addition phase | - |

| Nucleophilic substitution | 2,4-Dichlorobenzyl chloride | -78 °C to RT | Overnight | - |

| Hydrolysis | 3N HCl solution | Ambient | - | - |

| Workup | DCM extraction, NaOH wash | Ambient | - | Crystallization from pentane; 38.6 g product obtained |

This method is noted for its relatively high yield and purity, making it suitable for laboratory-scale synthesis.

Preparation via α-Alkoxy p-Chlorobenzyl Phosphonate Intermediate

Another approach involves the use of α-alkoxy p-chlorobenzyl phosphonate as a key intermediate, which undergoes hydrolysis under acidic conditions to yield the target ketone.

- The α-alkoxy p-chlorobenzyl phosphonate is prepared according to literature methods (Justus Liebigs Annalen der Chemie, JOC, Synthesis, Organic Letters, Tetrahedron Letters).

- Hydrolysis is conducted under acidic conditions, preferably with hydrochloric acid, but sulfuric acid, acetic acid, phosphoric acid, or potassium dihydrogen phosphate can also be used.

- The reaction medium can be water or a mixture of water and organic solvents such as methanol, ethanol, isopropanol, tert-butanol, dichloromethane, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, or toluene.

- Reaction temperature ranges from 20 °C to 40 °C with reaction times between 3 to 10 hours.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Starting material | α-Alkoxy p-chlorobenzyl phosphonate |

| Acid for hydrolysis | Preferably HCl; others possible |

| Solvent | Water or water/organic solvent mixtures |

| Temperature | 20–40 °C |

| Time | 3–10 hours |

This method allows for mild reaction conditions and flexibility in solvent choice, which can be advantageous for scale-up or specific purity requirements.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| LiHMDS-mediated nucleophilic substitution | Trimethylsiloxy 4-chlorophenylacetonitrile, 2,4-dichlorobenzyl chloride | LiHMDS, THF, -78 °C to RT, HCl hydrolysis | High yield, good purity | Requires low temperature control, sensitive reagents |

| α-Alkoxy p-chlorobenzyl phosphonate hydrolysis | α-Alkoxy p-chlorobenzyl phosphonate | Acidic hydrolysis (HCl preferred), water/organic solvent, 20–40 °C | Mild conditions, versatile solvents | Preparation of intermediate required |

| Friedel–Crafts acylation (related) | Aromatic compounds, acyl chlorides or aldehydes | Lewis acid or base catalysis, mild temp | Classical, straightforward | May require optimization for target compound |

Research Findings and Notes

- The LiHMDS method provides a robust synthetic route with well-documented reaction parameters and isolation procedures, yielding crystalline product with defined melting point (119 °C).

- Hydrolysis of α-alkoxy phosphonate intermediates is a versatile method with literature precedent for similar compounds, allowing for different acid catalysts and solvents tailored to process needs.

- The melting point and purity data from various sources confirm the identity and quality of the synthesized compound, essential for downstream applications.

- Safety data indicate the compound is hazardous, requiring appropriate handling precautions (GHS05, GHS07, GHS09 hazard symbols).

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C14H9Cl3O |

| Molecular Weight | 299.58 g/mol |

| Melting Point | ~119 °C (from LiHMDS method) |

| CAS Number | 654682-18-5 |

| Purity (typical) | ≥95% |

| Hazard Classification | GHS05 (Corrosive), GHS07 (Irritant), GHS09 (Environmental hazard) |

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation:

Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: Acidic or basic medium.

Products: Corresponding carboxylic acids.

Reduction:

Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Anhydrous solvents such as ether or tetrahydrofuran (THF).

Products: Corresponding alcohols.

Substitution:

Reagents: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂).

Conditions: Presence of a catalyst or under UV light.

Products: Halogenated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone has several scientific research applications:

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

- Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Antifungal Agents

Sertaconazole (8i)

- Structure : 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene.

- Key Features : Incorporates a benzo[b]thienylmethyl ether and imidazole substituent.

- Activity : Broad-spectrum antifungal agent (MIC ≤0.03–1 µg/mL against Candida spp.) with enhanced topical efficacy due to lipophilic groups .

- Synthesis: Derived from (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime via alkylation .

Oxiconazole Nitrate

- Structure: (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-((2,4-dichlorophenyl)methyl)oxime nitrate.

- Key Features : Oxime group increases water solubility for topical formulations.

- Activity: Inhibits fungal CYP51 (lanosterol 14α-demethylase) with MIC values of 0.1–10 µg/mL .

1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2)

- Structure : Triazole-substituted analog.

- Activity : Metabolite of itraconazole; binds CYP3A4 with higher selectivity than imidazole derivatives .

Antimalarial and Antimicrobial Derivatives

Indolyl-3-ethanone-α-thioethers

- Example: 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone.

- Activity : pIC₅₀ = 8.21 against Plasmodium falciparum (vs. chloroquine pIC₅₀ = 7.55). Nitro groups enhance redox activity for parasitic targeting .

1-(4-Chlorophenyl)-2-(diphenylphosphoryl)ethanone

- Synthesis : Copper-catalyzed oxidative coupling with P(O)-H compounds.

- Application: β-ketophosphine oxides serve as intermediates in organocatalysis and ligand design .

Molecular Weight and Substituent Effects

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* |

|---|---|---|---|

| Target Compound | 291.58 | 4-ClPh, 2,4-diClPh | 4.2 |

| Sertaconazole | 437.77 | Benzo[b]thienyl, imidazole | 5.8 |

| Oxiconazole Nitrate | 492.13 | Oxime, 2,4-diClPh | 4.5 |

| Indolyl-3-ethanone-α-thioether (5k) | 405.25 | 5-nitroindole, 4-nitrothiophenyl | 3.9 |

*Predicted using Molinspiration Cheminformatics.

Biological Activity

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties and mechanisms of action. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by its chlorophenyl and dichlorophenyl substituents, which contribute to its biological activity. The molecular formula is , indicating the presence of three chlorine atoms that can influence its interaction with biological targets.

Research indicates that this compound exhibits inhibitory effects on various enzymes and biological pathways. Notably, it has been shown to inhibit heme oxygenase (HO-1), an enzyme involved in oxidative stress responses. In a study involving several analogs, compounds containing halogen substitutions were found to have enhanced inhibitory activity against HO-1, with some achieving IC50 values less than 5 µM .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. A systematic evaluation of its activity showed that it can affect bacterial growth significantly. For instance, the compound was tested against Chlamydia species and exhibited selective inhibition, suggesting potential as a therapeutic agent against this pathogen .

Cytotoxicity and Selectivity

Toxicity assessments have indicated that while the compound is effective against certain pathogens, it maintains a favorable safety profile in human cells. Studies conducted on various cell lines revealed that the compound does not exhibit significant cytotoxic effects at therapeutic concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence and position of chlorine substituents on the phenyl rings are crucial for enhancing biological activity. For example, modifications to the aromatic structure significantly impacted inhibitory potency against HO-1. The 4-chlorophenyl analogue was identified as one of the most potent inhibitors among tested derivatives .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | <5 | HO-1 Inhibition |

| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | >10 | Lower activity |

| YCZ-14 (similar structure) | 0.12 | BR Biosynthesis Inhibition |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Chlamydia trachomatis. Results indicated a reduction in chlamydial inclusion numbers and size in infected HEp-2 cells when treated with the compound. This suggests a potential application in treating chlamydial infections .

Case Study 2: Heme Oxygenase Inhibition

In another investigation focusing on HO-1 inhibition, several non-carbonyl analogues were synthesized based on the core structure of this compound. The results demonstrated that these analogues retained significant inhibitory activity with selectivity for HO-1 over HO-2 .

Q & A

Q. Key Considerations :

- Purity of starting materials (e.g., chlorinated aromatics).

- Catalyst selection (AlCl₃ vs. ZnCl₂) impacts yield and byproduct formation.

- Reaction temperature (80–120°C) and solvent choice (e.g., DMF, toluene) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer :

Contradictions often arise from dynamic molecular behavior (e.g., keto-enol tautomerism) or crystallographic packing effects. To resolve discrepancies:

- X-ray Crystallography : Provides definitive structural confirmation, as seen in the characterization of 1-(4-chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,6,2-benzothiazin-2-yl]ethanone .

- Dynamic NMR Studies : Monitor temperature-dependent shifts to identify tautomeric equilibria .

- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra .

Example :

In , single-crystal X-ray analysis (R factor = 0.054) resolved ambiguities in bond lengths and angles caused by electron-withdrawing chlorine substituents.

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- Chromatography : HPLC or GC-MS for purity assessment, especially to detect chlorinated byproducts .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₄H₈Cl₃O: calc. 289.95 g/mol) .

Advanced: How can reaction conditions be optimized to minimize polychlorinated byproducts?

Q. Methodological Answer :

- Catalyst Screening : Replace traditional AlCl₃ with milder catalysts (e.g., FeCl₃ or ionic liquids) to reduce over-chlorination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing intermediates .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces side reactions, as demonstrated in the synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .

Q. Methodological Answer :

- Antimicrobial Agents : Chlorinated ethanones exhibit activity against Gram-positive bacteria (e.g., S. aureus) due to electron-withdrawing Cl groups disrupting cell membranes .

- Enzyme Inhibitors : Derivatives like 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone inhibit cytochrome P450 enzymes (e.g., CYP3A4), relevant in drug metabolism studies .

Q. Structure-Activity Relationship (SAR) :

- Positional Chlorine : 2,4-Dichloro substitution enhances lipophilicity and target binding .

- Ketone Functionalization : Oxime or hydrazone derivatives improve bioavailability .

Advanced: How do computational models (e.g., QSAR) predict the bioactivity of derivatives?

Q. Methodological Answer :

- Descriptor Selection : Use Cl substituent positions, logP, and dipole moments as input variables .

- Validation : Compare predicted IC₅₀ values with experimental data from HDAC inhibition assays .

- Software Tools : Gaussian (DFT), AutoDock (molecular docking), and MOE (QSAR) .

Example :

For hydroxypyrimidine derivatives (), QSAR models correlated 4-chlorophenyl groups with HDAC inhibitory activity (R² = 0.89).

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced: How can regioselectivity challenges in electrophilic substitution be addressed?

Q. Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., -OMe) to steer electrophilic attack to desired positions .

- Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating, as seen in the synthesis of 2-(4-chlorophenyl)thio derivatives .

Case Study :

In , microwave irradiation reduced reaction time from 24 h to 30 min while improving regioselectivity from 65% to 92%.

Basic: What spectroscopic databases or resources are recommended for reference?

Q. Methodological Answer :

- NIST Chemistry WebBook : Provides IR, MS, and thermodynamic data for chlorinated ethanones .

- Cambridge Structural Database (CSD) : Access X-ray crystallographic data for structural validation .

Advanced: What strategies mitigate decomposition during storage?

Q. Methodological Answer :

Q. Stability Data :

| Condition | Decomposition Rate (%/month) |

|---|---|

| Ambient Light | 12 |

| Dark, Dry (N₂) | 1.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.